RPH-2823

Natriuresis Diuresis Potassium-sparing

RPH-2823, chemically 1-(Dimethylamino)-3-[4-(2,4,7-triamino-6-pteridinyl)phenoxy]-2-propanol (C17H22N8O2; MW 370.41), is a basic triamterene derivative classified as a diuretic, natriuretic, and potassium-sparing agent. It is a structural analog of triamterene, differing by a dimethylamino-hydroxypropoxy side chain, and functions as a blocker of epithelial sodium channels (ENaC), influencing transepithelial Na⁺ transport in distal nephron models.

Molecular Formula C17H22N8O2
Molecular Weight 370.4 g/mol
CAS No. 96558-24-6
Cat. No. B1663310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRPH-2823
CAS96558-24-6
Synonyms1-(dimethylamino)-3-(4-(2,4,7-triamino-6-pteridinyl)phenoxy)-2-propanol
dimethylaminohydroxypropoxytriamterene
RPH 2823
RPH-2823
Molecular FormulaC17H22N8O2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCN(C)CC(COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N)O
InChIInChI=1S/C17H22N8O2/c1-25(2)7-10(26)8-27-11-5-3-9(4-6-11)12-14(18)22-16-13(21-12)15(19)23-17(20)24-16/h3-6,10,26H,7-8H2,1-2H3,(H6,18,19,20,22,23,24)
InChIKeyDREYSFUKNSYCCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RPH-2823 (CAS 96558-24-6) Procurement Guide: A Basic Triamterene Derivative with Quantifiable Differentiation in Ion Transport Studies


RPH-2823, chemically 1-(Dimethylamino)-3-[4-(2,4,7-triamino-6-pteridinyl)phenoxy]-2-propanol (C17H22N8O2; MW 370.41), is a basic triamterene derivative classified as a diuretic, natriuretic, and potassium-sparing agent [1]. It is a structural analog of triamterene, differing by a dimethylamino-hydroxypropoxy side chain, and functions as a blocker of epithelial sodium channels (ENaC), influencing transepithelial Na⁺ transport in distal nephron models [2].

Why RPH-2823 (CAS 96558-24-6) Cannot Be Substituted with Generic Triamterene or Amiloride in Experimental Models


RPH-2823 exhibits quantifiable functional divergence from its parent compound triamterene and the ENaC blocker amiloride, rendering generic substitution invalid for experiments requiring specific ion transport modulation. Direct comparative studies in male Wistar rats demonstrate that RPH-2823 produces a significantly greater increase in urine volume and sodium excretion than triamterene, alongside higher antikaliuretic potency [1]. Furthermore, mechanistic studies in isolated frog skin reveal that amiloride and RPH-2823, while both decreasing short-circuit current (SCC), exhibit distinct interaction kinetics with the Na⁺ channel (negative cooperativity) and may act at different loci on the apical entry mechanism [2]. The evidence below establishes that RPH-2823 is not a simple drop-in replacement but a distinct tool with unique pharmacological and pharmacokinetic properties.

Quantitative Evidence Guide for RPH-2823 (CAS 96558-24-6): Direct Comparative Data Versus Triamterene and Amiloride


Enhanced Natriuretic and Diuretic Effect in Rats: RPH-2823 vs. Triamterene

RPH-2823 demonstrates a significantly more pronounced effect on urine volume and sodium excretion compared to its parent compound, triamterene, in male Wistar rats. The study directly compared RPH-2823 and triamterene (TA), finding that RPH-2823 possesses a higher antikaliuretic potency than TA [1].

Natriuresis Diuresis Potassium-sparing

pH-Dependent ENaC Blockade: IC50 Shift from 1 µM to 17 µM for RPH-2823

The potency of RPH-2823 as an ENaC blocker is highly dependent on extracellular pH, a characteristic shared with triamterene. The IC50 for ENaC blockade was 1 µM at pH 6.5 and increased to 17 µM at pH 8.5, indicating that the protonated (charged) species is the active form [1]. For comparison, triamterene exhibits a similar pH-dependent profile with IC50 values of 1 µM at pH 6.5 and 17 µM at pH 8.5 [2].

ENaC pH-dependence Ion channel blockade

Voltage-Dependent ENaC Blockade: IC50 of 5 µM at -90 mV vs. 10 µM at -40 mV

RPH-2823 blocks epithelial sodium channels (ENaC) in a voltage-dependent manner. The IC50 values were determined to be 5 µM at a holding potential of -90 mV and 10 µM at -40 mV [1]. This voltage-dependence is characteristic of ENaC blockers like amiloride and triamterene, though direct head-to-head IC50 comparisons at identical voltages are not available in the retrieved data.

ENaC Voltage-dependence Ion channel pharmacology

Lack of Metabolism and High Renal Excretion: 47% Excreted Unchanged in Urine

RPH-2823 exhibits a distinct pharmacokinetic profile characterized by minimal to no metabolism. Following intravenous administration in female rats, approximately 47% of the administered dose is excreted unchanged in the urine [1]. The substance is reported to be not metabolized [2]. The terminal elimination half-life is 3 hours after i.v. doses of 1 mg/kg and 5 mg/kg [3].

Pharmacokinetics Metabolism Renal excretion

Magnesium-Sparing Effect: RPH-2823 Strongly Decreases Furosemide-Induced Magnesiuresis

In combination with the loop diuretic furosemide, RPH-2823 (2.5 µmol/kg) effectively prevents the kaliuresis (potassium excretion) caused by furosemide (25 µmol/kg) in male Wistar rats. Furthermore, RPH-2823 strongly decreases the magnesiuresis (magnesium excretion) induced by furosemide, a property not shared equally by all triamterene derivatives [1].

Magnesiuresis Potassium-sparing Diuretic combination

Distinct Locus of Action: Negative Cooperativity and Mixed Competitive-Noncompetitive Inhibition vs. Amiloride

Mechanistic studies in isolated frog skin (Rana esculenta) reveal that RPH-2823 and amiloride, while both decreasing short-circuit current (SCC), interact differently with the Na⁺ channel complex. The stoichiometry of the amiloride (and RPH 2823)-receptor site interaction revealed Hill coefficients of less than 1, indicating negative cooperativity among receptor sites. The interaction between Na⁺ ions and amiloride or RPH 2823 displayed mixed competitive-noncompetitive inhibition [1]. These findings support the hypothesis that amiloride and RPH-2823 may act at distinct loci on the apical Na⁺ entry mechanism.

ENaC Mechanism of action Allosteric modulation

Recommended Research and Industrial Application Scenarios for RPH-2823 (CAS 96558-24-6)


In Vivo Studies of Enhanced Natriuresis and Potassium Retention

RPH-2823 is the preferred choice for in vivo rodent studies requiring a stronger diuretic and natriuretic response, coupled with higher antikaliuretic potency, compared to the parent compound triamterene. The direct comparative data from male Wistar rats provides a clear scientific justification for this selection when designing experiments focused on fluid and electrolyte balance [1].

Pharmacokinetic/Pharmacodynamic Studies Requiring Minimal Metabolic Interference

RPH-2823's unique pharmacokinetic profile—specifically, its lack of metabolism and high (47%) urinary excretion of unchanged drug—makes it an advantageous tool for pharmacokinetic/pharmacodynamic (PK/PD) studies where confounding effects from active metabolites must be minimized. This property simplifies data interpretation compared to triamterene, which undergoes extensive metabolism [2][3].

Mechanistic Dissection of ENaC Regulation Using Distinct Pharmacological Probes

RPH-2823 serves as a distinct pharmacological probe for studying the epithelial sodium channel (ENaC). Evidence from frog skin models suggests that it may interact with the Na⁺ entry mechanism at a different locus than amiloride, despite both compounds exhibiting negative cooperativity and mixed inhibition kinetics. This allows researchers to probe allosteric regulation and functional heterogeneity within the ENaC complex [4].

Combination Diuretic Studies with Furosemide to Investigate Magnesium Handling

In experimental models involving loop diuretic-induced electrolyte disturbances, RPH-2823 is a valuable tool due to its demonstrated ability to strongly decrease furosemide-induced magnesiuresis in rats. This magnesium-sparing effect, in addition to its potassium-sparing properties, makes it a candidate for studies investigating the interplay between different nephron segments in magnesium homeostasis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for RPH-2823

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.